

Halogenated Quinolin-2(1H)-ones: A Comparative Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name: 8-chloroquinolin-2(1H)-one

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The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of halogen atoms to this core structure has been a key strategy in the development of potent therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of halogenated quinolin-2(1H)-ones, focusing on their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies.

Anticancer Activity: A Comparative Analysis

Halogenated quinolin-2(1H)-ones have demonstrated significant potential as anticancer agents. The nature and position of the halogen substituent, along with other structural modifications, play a crucial role in their cytotoxic and inhibitory activities against various cancer cell lines and molecular targets.

Comparative Biological Activity Data

The following table summarizes the in vitro anticancer activity of various halogenated quinolin-2(1H)-one derivatives against different cancer cell lines. The data highlights the impact of halogen substitution on their potency, often expressed as the half-maximal inhibitory concentration (IC₅₀).

Compound ID	Structure	Halogen Substituent (s)	Cancer Cell Line	IC ₅₀ (μM)	Reference
1	3-(4-chlorophenyl)-1-(3-methyl-1-phenyl-2-naphthyl)-2-propen-1-one	4-Cl	RAW	>100% inhibition	[1]
2	[(7-chloroquinolin-4-yl)amino]chalcone derivative	7-Cl	LNCaP (Prostate)	7.93 ± 2.05	[1]
3	[(7-chloroquinolin-4-yl)amino]chalcone derivative with H at position 3 or 4	7-Cl	LNCaP (Prostate)	7.11 ± 2.06	[1]
4	[(7-chloroquinolin-4-yl)amino]chalcone derivative with halogen at position 3 or 4	7-Cl, additional halogen	LNCaP (Prostate)	6.95 ± 1.62	[1]

5a	Quinoline-based EGFR/HER-2 inhibitor	-	MCF-7 (Breast)	0.034	[2]
III	Quinoline-based EGFR/HER-2 inhibitor	-	MCF-7 (Breast)	0.023	[2]

Key SAR Insights for Anticancer Activity:

- **Halogen Position:** The position of the halogen atom on the quinolinone ring significantly influences activity. For instance, chloro-substituted quinoline-chalcone hybrids have shown potent anticancer effects.[1]
- **Multiple Halogenation:** The presence of more than one halogen atom, such as in some [(7-chloroquinolin-4-yl)amino]chalcone derivatives, can enhance cytotoxic activity against prostate cancer cells.[1]
- **Hybrid Molecules:** Hybridization of the quinolin-2-one scaffold with other pharmacophores, such as chalcones, is a successful strategy for developing potent anticancer agents.[1][3] The combination of a quinolin-2-one moiety with imidazole or benzimidazole rings has also yielded clinically used anticancer drugs like Tipifarnib and Dovitinib.[3]
- **Target Specificity:** Some quinolin-2(1H)-one derivatives have been identified as potent inhibitors of specific anticancer targets like protein kinase B (Akt) and I κ B kinase.[1] More recently, derivatives have been designed as dual inhibitors of EGFR and HER-2.[2]

Antimicrobial Activity: A Comparative Analysis

Halogenated quinolines and their quinolin-2(1H)-one analogues have emerged as a promising class of antimicrobial agents, particularly against drug-resistant bacteria and their biofilms.[4][5][6]

Comparative Biological Activity Data

The table below presents the antimicrobial activity of selected halogenated quinoline derivatives, showcasing their minimum inhibitory concentrations (MIC) and minimum biofilm eradication concentrations (MBEC).

Compound ID	Structure	Halogen Substituent(s)	Bacterial Strain	MIC (μM)	MBEC (μM)	Reference
HQ-2	Halogenated quinoline with polarity at position 2	Halogenated	MRSE 35984	0.59	2.35	[4][6]
HQ-3	Halogenated quinoline	Halogenated	MRSE	-	3.0	[5]
HQ-4	Halogenated quinoline	Halogenated	VRE	-	1.0	[5]
HQ-5	Halogenated quinoline	Halogenated	VRE	-	1.0	[5]
HQ-6	Halogenated quinoline	Halogenated	MRSA	-	125	[5]
HQ-6	Halogenated quinoline	Halogenated	VRE	-	1.0	[5]
7-bromo-8HQ	7-bromo-8-hydroxyquinoline	7-Br	Gram-negative bacteria	-	-	[7]
Clioquinol	5-chloro-7-iodo-8-hydroxyquinoline	5-Cl, 7-I	Gram-negative bacteria	-	-	[7]

Key SAR Insights for Antimicrobial Activity:

- **Lipophilicity:** The lipophilicity, influenced by halogenation, plays a critical role in the antibacterial and biofilm-eradication activities of these compounds.[4]
- **Polar Functionality:** The introduction of polar appendages at the 2-position of the halogenated quinoline scaffold can be well-tolerated and lead to enhanced activity against specific pathogens like *Staphylococcus epidermidis*. [4]
- **Biofilm Eradication:** Several halogenated quinolines have demonstrated potent activity in eradicating established biofilms of clinically significant pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA), methicillin-resistant *Staphylococcus epidermidis* (MRSE), and vancomycin-resistant *Enterococcus* (VRE). [5]
- **Mechanism of Action:** Unlike many conventional antibiotics, some halogenated quinolines exhibit low hemolytic activity, suggesting they do not primarily act by disrupting bacterial membranes. [5]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the comparative evaluation of novel compounds. Below are outlines of common protocols used to assess the anticancer and antimicrobial activities of halogenated quinolin-2(1H)-ones.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with various concentrations of the test compounds (halogenated quinolin-2(1H)-ones) and a positive control (e.g., doxorubicin) for a specified period (e.g., 24-96 hours). [1]

- **MTT Addition:** MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- **Solubilization:** The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
- **Absorbance Measurement:** The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Antimicrobial Activity: Disk Diffusion Method

This method is a preliminary screening tool to assess the antibacterial activity of synthesized compounds.[8]

- **Bacterial Inoculum Preparation:** A standardized inoculum of the test bacteria (e.g., *E. coli*, *S. aureus*) is prepared.
- **Agar Plate Inoculation:** The surface of an agar plate is uniformly inoculated with the bacterial suspension.
- **Disk Application:** Sterile filter paper discs impregnated with known concentrations of the test compounds are placed on the agar surface.
- **Incubation:** The plates are incubated under appropriate conditions to allow bacterial growth.
- **Zone of Inhibition Measurement:** The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters.[8]

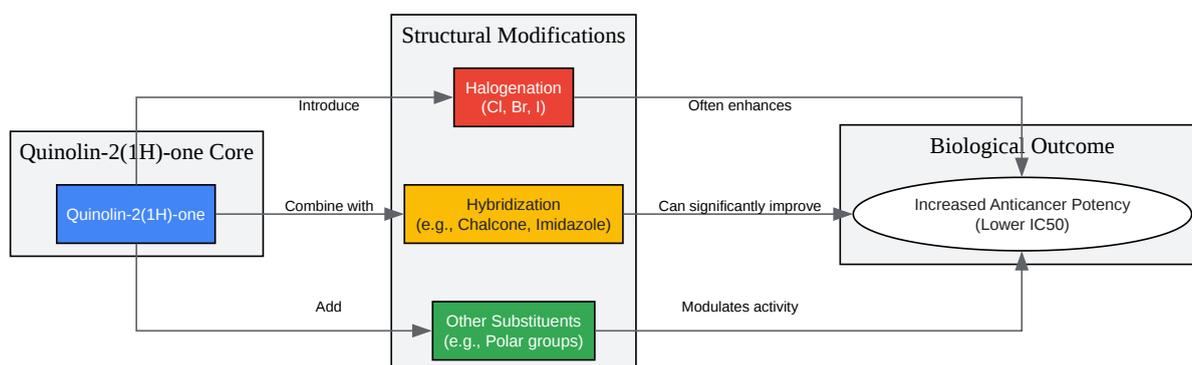
Antimicrobial Activity: Determination of MIC and MBEC

- **Minimum Inhibitory Concentration (MIC):** This is determined using broth microdilution methods. Serial dilutions of the compounds are prepared in a 96-well plate, and a standardized bacterial suspension is added. The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth after incubation.[4]

- Minimum Biofilm Eradication Concentration (MBEC): Biofilms are grown on the pegs of a Calgary Biofilm Device (CBD). The pegs are then exposed to serial dilutions of the compounds. The MBEC is the minimum concentration required to eradicate the established biofilm.[5]

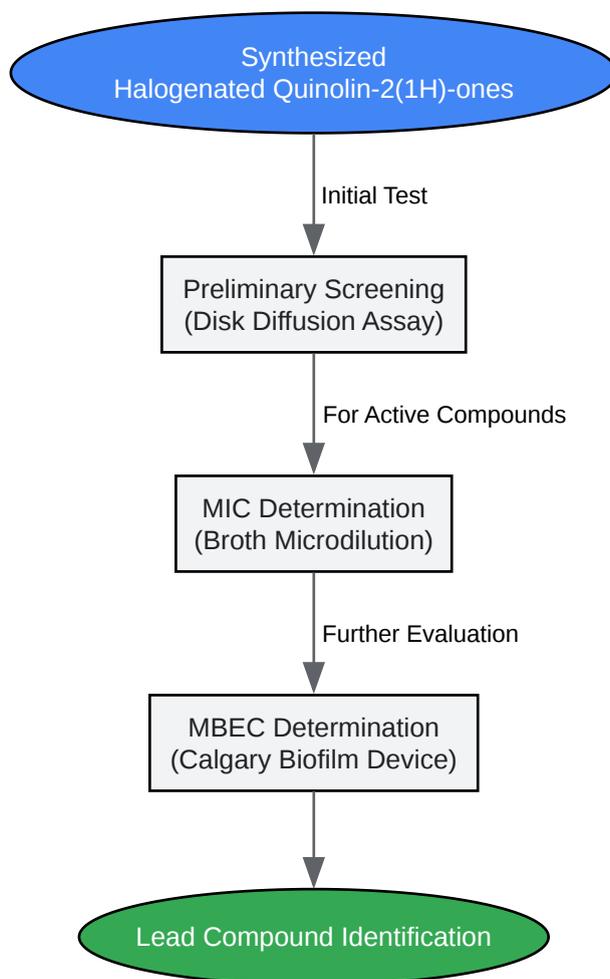
Visualizing Structure-Activity Relationships and Workflows

Understanding the logical connections in SAR and experimental processes is facilitated by visual diagrams.



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Caption: Logical relationship of structural modifications to the quinolin-2(1H)-one core and their impact on anticancer activity.



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Caption: A typical experimental workflow for evaluating the antimicrobial properties of novel halogenated quinolin-2(1H)-ones.

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